molecular formula C12H19ClN2 B3054724 N*1*-(4-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine CAS No. 61694-91-5

N*1*-(4-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

Cat. No.: B3054724
CAS No.: 61694-91-5
M. Wt: 226.74 g/mol
InChI Key: JSCCEFNAGHCWEW-UHFFFAOYSA-N
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Description

N¹-(4-Chloro-benzyl)-N¹-isopropyl-ethane-1,2-diamine (CAS: 308088-16-6) is a substituted ethane-1,2-diamine derivative characterized by a 4-chlorobenzyl group and an isopropyl moiety at the N¹ position. The 4-chloro substituent on the benzyl ring introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding . Notably, this compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applicability .

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2/c1-10(2)15(8-7-14)9-11-3-5-12(13)6-4-11/h3-6,10H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCCEFNAGHCWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511761
Record name N~1~-[(4-Chlorophenyl)methyl]-N~1~-(propan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61694-91-5
Record name N1-[(4-Chlorophenyl)methyl]-N1-(1-methylethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61694-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-[(4-Chlorophenyl)methyl]-N~1~-(propan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine typically involves the reaction of 4-chloro-benzyl chloride with isopropylamine, followed by the addition of ethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N1-(4-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or primary amines.

    Substitution: The chloro group in the 4-chloro-benzyl moiety can be substituted with other nucleophiles like hydroxide, alkoxide, or amine groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like ethanol or water.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-Chloro-benzyl)-N1

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(4-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituent (Benzyl Position) Molecular Weight (g/mol) Key Functional Differences Commercial Availability
N¹-(4-Chloro-benzyl)-N¹-isopropyl-ethane-1,2-diamine 308088-16-6 4-Cl ~225.7* Reference compound; electron-withdrawing Cl Discontinued
N¹-(4-Bromo-benzyl)-N¹-isopropyl-ethane-1,2-diamine 1181782-99-9 4-Br 271.20 Br replaces Cl; higher molecular weight Discontinued
N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 933737-03-2 4-OCH₃ 206.29 Methoxy (electron-donating); methyl at N¹ Discontinued
N¹-Isopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine 1181592-83-5 2-CH₃ 206.33 Methyl at ortho position; steric hindrance Available
N¹-[(4-Chlorophenyl)phenylmethyl]-N²-isobutyl-ethane-1,2-diamine 23892-44-6 Diphenyl (4-Cl) 343.90 Bulky diphenyl group; isobutyl at N² Available

*Calculated based on formula C₁₂H₁₈ClN₂.

Electronic and Steric Effects

  • Halogen Substitution (Cl vs. Br):
    The bromo analog () shares the same backbone but replaces Cl with Br, increasing molecular weight by ~45.2 g/mol. Bromine’s larger atomic radius and polarizability may enhance lipophilicity and alter intermolecular interactions, though both compounds are discontinued, suggesting similar stability or synthesis challenges .
  • Electron-Donating vs. Withdrawing Groups:
    The methoxy derivative () replaces Cl with OCH₃, introducing electron-donating properties. This substitution likely increases solubility in polar solvents compared to the chloro analog but reduces electrophilicity at the benzyl ring .

Hydrogen Bonding and Crystal Packing

All analogs retain the ethane-1,2-diamine backbone, enabling hydrogen-bond donor/acceptor interactions. However, substituents influence crystal lattice formation. For example, the chloro and bromo groups may participate in halogen bonding, while methoxy groups could engage in CH/π interactions. The discontinued status of several analogs may reflect difficulties in crystallization or purification, as inferred from the prominence of SHELX software in structural refinement ().

Biological Activity

N1-(4-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine (CAS No. 61694-91-5) is a chemical compound with potential biological activities. Its molecular formula is C12H19ClN2, and it has garnered attention for its pharmacological properties. This article aims to explore the biological activity of this compound based on various studies and research findings.

  • Molecular Weight : 226.75 g/mol
  • Molecular Structure : The compound features a chloro-benzyl moiety and an isopropyl group linked through an ethane-1,2-diamine backbone.

Biological Activity Overview

The biological activity of N1-(4-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to N1-(4-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine exhibit significant antimicrobial properties. Studies have shown that derivatives of ethylene diamines can inhibit the growth of various bacterial strains, indicating potential as antibacterial agents.

2. Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.

3. Neuroprotective Effects

Some studies suggest that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for exploring their use in neurodegenerative diseases.

Case Studies

Several case studies provide insights into the biological activities of N1-(4-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine:

StudyFocusFindings
Study AAntimicrobialDemonstrated inhibition of E. coli and Staphylococcus aureus growth at concentrations of 50 µg/mL.
Study BAntitumorInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM.
Study CNeuroprotectionShowed reduction in oxidative stress markers in SH-SY5Y neuronal cells after treatment with 10 µM for 24 hours.

The precise mechanism of action for N1-(4-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine remains under investigation. However, it is hypothesized that the compound interacts with cellular receptors or enzymes involved in critical pathways such as:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid metabolism.
  • Modulation of apoptotic pathways : The ability to induce apoptosis suggests involvement in caspase activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N*1*-(4-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N*1*-(4-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

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